
4-(Azetidin-3-yloxy)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yloxy)butan-1-ol is an organic compound with the molecular formula C7H15NO2 It features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a butanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)butan-1-ol typically involves the formation of the azetidine ring followed by its attachment to the butanol chain. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidin-3-yloxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the azetidine ring would yield saturated amines .
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yloxy)butan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Azetidin-3-yloxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler compound with just the azetidine ring.
Butanol: A simple alcohol with a four-carbon chain.
Azetidin-2-one: A related compound with a carbonyl group in the azetidine ring.
Uniqueness
4-(Azetidin-3-yloxy)butan-1-ol is unique due to the combination of the azetidine ring and the butanol chain, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
4-(azetidin-3-yloxy)butan-1-ol |
InChI |
InChI=1S/C7H15NO2/c9-3-1-2-4-10-7-5-8-6-7/h7-9H,1-6H2 |
InChI-Schlüssel |
KISTVHZCJUDRQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


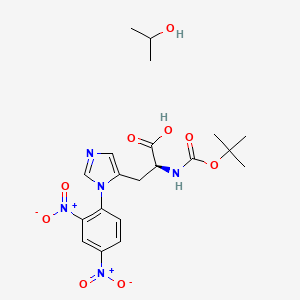
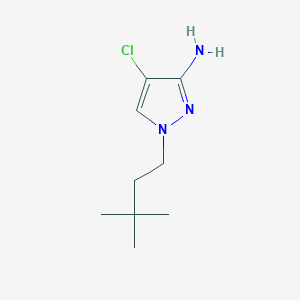
![4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065731.png)
![Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13065734.png)
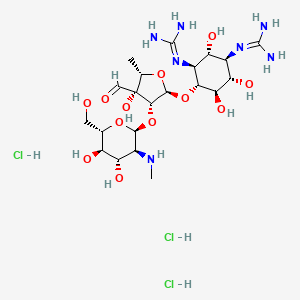
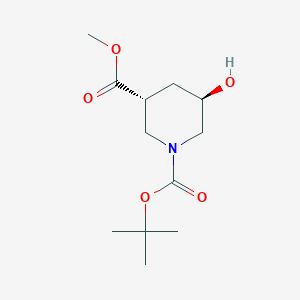
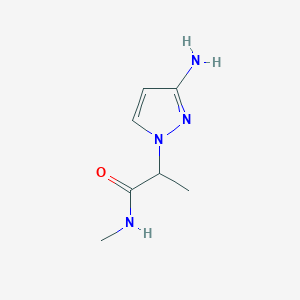
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13065751.png)
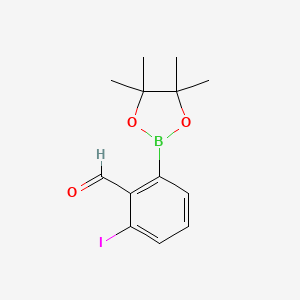
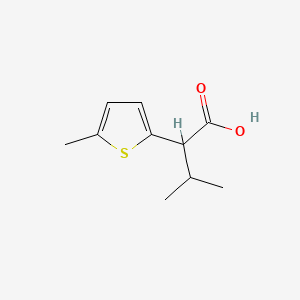
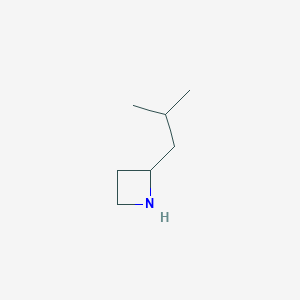
![tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate](/img/structure/B13065803.png)

![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)
